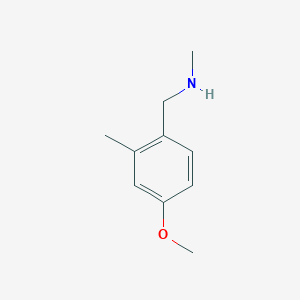
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions typically involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced crystallization techniques, such as slow evaporation and liquid-liquid diffusion, can help in obtaining the desired product with high crystallinity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide are used for free radical bromination.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential use in antidepressants and analgesics.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . The compound’s effects on memory acquisition, formation, and consolidation have been studied in preclinical research .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares a similar methoxy and methyl substitution pattern but differs in its functional groups.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with similar structural features.
Uniqueness
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-6-10(12-3)5-4-9(8)7-11-2/h4-6,11H,7H2,1-3H3 |
InChI Key |
QMYOPHDABNGJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
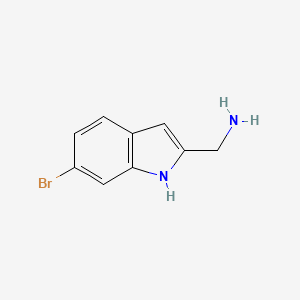
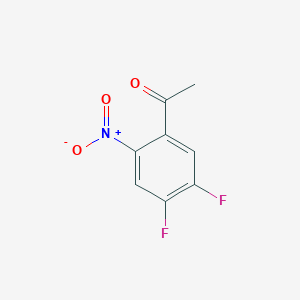
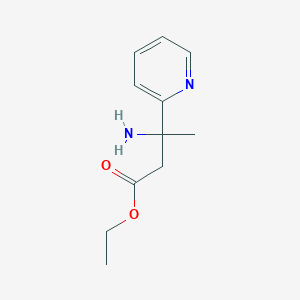
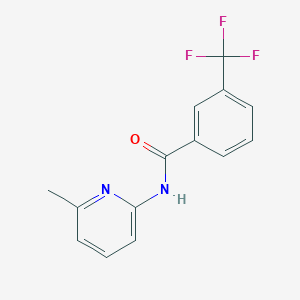
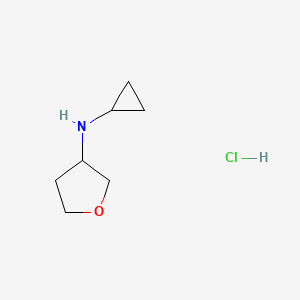
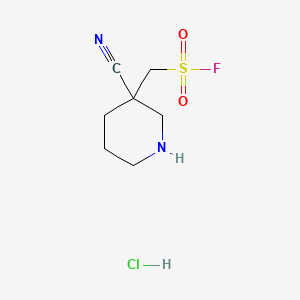
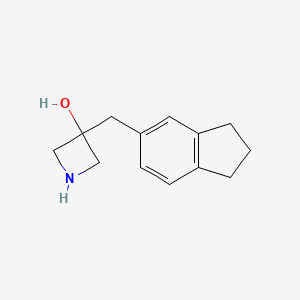
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
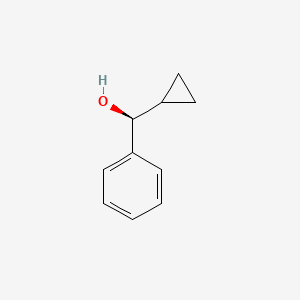
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
